2-(1-Tetrazolyl)phenol
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Overview
Description
2-(1-Tetrazolyl)phenol is an organic compound that features a phenol group attached to a tetrazole ring
Mechanism of Action
Target of Action
Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles are known to mimic the carboxylic acid functional group . This property allows them to interact with biological targets in a similar manner as carboxylic acids, potentially leading to various biological effects.
Biochemical Pathways
Phenolic compounds, like 2-(1-tetrazolyl)phenol, are mainly biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
Tetrazoles are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitutes for carboxylic acid functional groups . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .
Action Environment
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tetrazolyl)phenol typically involves the reaction of phenol derivatives with tetrazole precursors. One common method is the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a tetrazole compound under basic conditions. The reaction often requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Tetrazolyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate, and other strong oxidizing agents.
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Quinones and other oxidized phenol derivatives.
Electrophilic Aromatic Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Scientific Research Applications
2-(1-Tetrazolyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(1-Tetrazolyl)phenol can be compared with other similar compounds, such as:
2-(1-Tetrazolyl)aniline: Similar structure but with an amine group instead of a phenol group, leading to different reactivity and applications.
2-(1-Tetrazolyl)benzoic acid: Contains a carboxylic acid group, making it more acidic and suitable for different chemical reactions.
2-(1-Tetrazolyl)benzaldehyde:
Uniqueness: this compound is unique due to the presence of both a phenol group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-(tetrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYXETGSZJKFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180859-18-1 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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